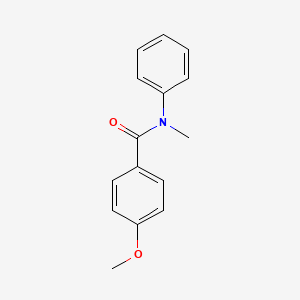

4-Methoxy-n-methyl-n-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)15(17)12-8-10-14(18-2)11-9-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXRELIVNJKWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303500 | |

| Record name | 4-methoxy-n-methyl-n-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33672-81-0 | |

| Record name | NSC158610 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-n-methyl-n-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-P-ANISANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxy N Methyl N Phenylbenzamide and Analogues

Direct Amidation Strategies for Benzamide (B126) Formation

Direct amidation strategies represent the most common and straightforward approaches to constructing amide bonds. These methods typically involve the activation of a carboxylic acid or its derivative, followed by a reaction with an amine.

A classic and highly reliable method for amide synthesis is the reaction between an acyl chloride and an amine. commonorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, is general, and proceeds rapidly at room temperature in aprotic solvents with a suitable base to neutralize the hydrogen chloride byproduct. mychemblog.comcommonorganicchemistry.comgoogle.com

The mechanism is a two-stage process of nucleophilic addition-elimination. chemguide.co.uklibretexts.org Initially, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, and a chloride ion is eliminated. chemguide.co.uklibretexts.org A base, such as triethylamine (B128534) or an excess of the reacting amine, then removes a proton from the nitrogen, yielding the final amide product. chemguide.co.uklibretexts.org

For the synthesis of 4-Methoxy-N-methyl-N-phenylbenzamide, this involves the reaction of 4-methoxybenzoyl chloride with N-methylaniline. 4-Methoxybenzoyl chloride is a reactive acylating agent used to produce amides. sigmaaldrich.com A similar procedure has been documented for the synthesis of an analogue, N-(4-methoxy-2-methyl-phenyl)benzamide, where benzoyl chloride was added to a solution of 5-methoxy-2-methylaniline (B181077) and triethylamine in dichloromethane (B109758) (CH₂Cl₂), stirring at room temperature for 16 hours to yield the product. chemicalbook.com

Table 1: Example of Acid Chloride and Amine Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield | Reference |

|---|

To circumvent the often harsh conditions required for acid chloride formation, a wide variety of coupling reagents have been developed to facilitate the direct condensation of a carboxylic acid and an amine. mychemblog.comnih.gov These reagents activate the carboxylic acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. researchgate.net

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are common reagents for amide bond formation. peptide.comfishersci.co.uk They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com While effective, this intermediate can racemize and undergo intramolecular rearrangement to a stable N-acylurea, reducing the yield of the desired amide. bachem.com

To suppress these side reactions and minimize racemization, additives like 1-Hydroxybenzotriazole (HOBt) are frequently used. peptide.combachem.com The hydroxyl group of HOBt attacks the O-acylisourea intermediate to form an active HOBt ester. researchgate.net This ester is more reactive towards the amine and less prone to racemization, leading to higher yields and purity of the final amide. peptide.comluxembourg-bio.com The rate-determining step in these reactions is often the initial reaction between the carboxylic acid and the carbodiimide. luxembourg-bio.comacs.org

A documented synthesis of an analogue, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, utilized DIC as the coupling reagent and HOBt as an activating agent to condense the carboxylic acid with 4-chloroaniline. nih.gov

Table 2: Synthesis of a Benzamide Analogue using DIC/HOBt

| Carboxylic Acid | Amine | Coupling Reagent | Additive | Solvent | Conditions | Product | Reference |

|---|

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a highly efficient uronium salt-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). mychemblog.comfishersci.co.uk It is known to facilitate faster reactions and provide less epimerization compared to its benzotriazole-based counterpart, HBTU. peptide.comluxembourg-bio.com

The mechanism involves the deprotonation of the carboxylic acid by a base, followed by attack on the electron-deficient carbon of HATU. commonorganicchemistry.com This forms a highly activated OAt ester, which readily reacts with an amine to produce the final amide product. fishersci.co.ukcommonorganicchemistry.com HATU is considered a reagent of choice for rapid coupling protocols, especially when dealing with substrates that are not sterically hindered. luxembourg-bio.com In a comparative study, HATU was used to couple Boc-protected valine with an amine, yielding the amide product. nih.gov

Table 3: Coupling Reagent Comparison

| Coupling Reagent | Base | Conditions | Yield | Reference |

|---|---|---|---|---|

| HATU (1 equiv) | DIPEA (5 equiv) | DMF, 23°C, 5h | 38% | nih.gov |

| BOPCl (1.5 equiv) | Et₃N (3 equiv) | CH₂Cl₂, 23°C | 28% | nih.gov |

Coupling Reagent-Mediated Amide Bond Formation

Advanced Synthetic Transformations

Beyond direct amidation, more advanced synthetic strategies can be employed to construct complex benzamides, sometimes offering unique pathways to overcome challenges faced in traditional methods.

A novel, metal-free procedure has been developed for the transformation of phenols into benzamides through a radical cascade reaction. acs.orgacs.org This method utilizes thiocarbamates, which can be prepared in a single, high-yield step from the corresponding phenol. acs.orgacs.org

The process is initiated by the selective addition of a silyl (B83357) radical to the sulfur atom of the thiocarbamate's C=S bond, which is analogous to the first step of the Barton-McCombie reaction. acs.orgacs.org This generates a carbon-centered radical that undergoes a 1,2 O→C transposition via an O-neophyl rearrangement. acs.org The reaction equilibrium, which is typically unfavorable, is driven forward by a subsequent, highly exothermic C-S bond scission. acs.org This fragmentation step is thermodynamically and kinetically favored and results in the formation of the final benzamide product. acs.org This radical O→C transposition provides a general and selective approach for synthesizing amides from phenols, offering an alternative to metal-catalyzed methods. acs.orgacs.org

Iron-Mediated Reduction of Nitroarenes with Acyl Chlorides

A highly efficient and economical method for the synthesis of N-aryl amides involves the reductive amidation of nitroarenes with acyl chlorides mediated by iron. researchgate.netrsc.org This one-pot reaction circumvents the need to pre-reduce the nitroarene to an aniline (B41778) before acylation, thus improving step economy. nih.gov The process typically uses inexpensive iron dust as the reductant in water, making it an environmentally benign option. researchgate.net The reaction proceeds by the in-situ reduction of the nitroarene to a nitroso intermediate, which is then trapped by the acyl chloride, followed by further reduction to yield the final N-aryl amide. nih.gov

This method is particularly effective for producing secondary amides, which are precursors to this compound. For instance, reacting a substituted nitrobenzene (B124822) with 4-methoxybenzoyl chloride would yield the corresponding N-aryl-4-methoxybenzamide. The reaction demonstrates broad functional group tolerance, although yields can be influenced by the electronic nature of substituents on both the nitroarene and the acyl chloride. researchgate.net

Table 1: Iron-Mediated Synthesis of N-Aryl Amide Analogues

| Nitroarene Substrate | Acyl Chloride Substrate | Conditions | Yield (%) | Reference |

| Nitrobenzene | Benzoyl chloride | Fe dust, H₂O, 60°C, 36h | 88 | researchgate.net |

| 1-chloro-4-nitrobenzene | Benzoyl chloride | Fe dust, H₂O, 60°C, 36h | 85 | researchgate.net |

| 1-methyl-4-nitrobenzene | Benzoyl chloride | Fe dust, H₂O, 60°C, 36h | 93 | researchgate.net |

| Nitrobenzene | 4-Methoxybenzoyl chloride | Fe dust, H₂O, 60°C, 36h | 94 | researchgate.net |

| Nitrobenzene | 4-Chlorobenzoyl chloride | Fe dust, H₂O, 60°C, 36h | 91 | researchgate.net |

Benzoylation Methods

The most direct and widely used method for synthesizing benzamides is the acylation of an amine with a benzoyl chloride derivative, a reaction often referred to as the Schotten-Baumann reaction. website-files.comyoutube.com In the context of this compound, this involves the reaction of N-methylaniline with 4-methoxybenzoyl chloride. The reaction is typically carried out in the presence of an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrogen chloride byproduct. youtube.com

The process is generally high-yielding and can be performed under mild conditions. youtube.com The choice of base and solvent system can be optimized to facilitate the reaction, especially for less reactive amines. For instance, pyridine (B92270) can be used both as a solvent and a base. N-acylation of aniline derivatives with benzoyl chlorides can often proceed to completion in a short time, even at room temperature. researchgate.net

Table 2: Benzoylation of Aniline Derivatives

| Amine Substrate | Acylating Agent | Conditions | Yield (%) | Reference |

| Aniline | Benzoyl chloride | 10% NaOH (aq) | High | youtube.com |

| Aniline | 4-Fluorobenzoyl chloride | Solvent-free, 100°C, 5 min | 90 | researchgate.net |

| 2-Methylaniline | 4-Fluorobenzoyl chloride | Solvent-free, 100°C, 5 min | 92 | researchgate.net |

| N-Methylaniline | Benzoyl chloride | Pyridine, rt | Typically high | byjus.com |

Derivatization and Structural Modification Strategies

Once the core benzamide structure is formed, or using appropriate precursors, various derivatization strategies can be employed to introduce structural diversity, leading to a wide range of analogues.

Alkylation of Amine Centers in Precursors

The synthesis of the target tertiary amide, this compound, can be achieved by the N-methylation of a secondary amide precursor, 4-methoxy-N-phenylbenzamide. However, a more common and often more efficient route involves the alkylation of a precursor amine before the benzoylation step.

The direct alkylation of secondary amines to tertiary amines is a fundamental transformation in organic synthesis. researchgate.net For example, the methylation of 4-methoxy-N-phenylbenzamide would require a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base to deprotonate the amide nitrogen.

Alternatively, the precursor N-methylaniline can be synthesized via the selective mono-alkylation of aniline. This reaction can be challenging due to the potential for overalkylation, where the secondary amine product is more nucleophilic than the primary amine starting material, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com However, methods using specific catalysts or controlled conditions have been developed to achieve selective N-alkylation. nih.govnih.gov A general and operationally simple method involves the direct alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine), which effectively minimizes the formation of quaternary ammonium salts. researchgate.net

Table 3: N-Alkylation of Secondary Amines to Tertiary Amines

| Secondary Amine | Alkyl Halide | Base | Conditions | Yield (%) | Reference |

| Dibenzylamine | Benzyl bromide | Hünig's base | Acetonitrile, rt, 2h | 99 | researchgate.net |

| N-Methylaniline | Benzyl bromide | Hünig's base | Acetonitrile, rt, 2h | 99 | researchgate.net |

| Piperidine | Ethyl iodide | Hünig's base | Acetonitrile, rt, 2h | 98 | researchgate.net |

Introduction of Diverse Functional Groups on Aromatic Moieties

The aromatic rings of the benzamide scaffold provide sites for further functionalization, primarily through electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the existing substituents on the rings. masterorganicchemistry.com

In this compound, the benzoyl ring contains a strongly activating, ortho-, para-directing methoxy (B1213986) group (-OCH₃). quora.com This makes the positions ortho to the methoxy group susceptible to electrophilic attack. The N-phenyl ring is substituted with the N-methyl-N-acyl group, which is a deactivating and meta-directing group due to the electron-withdrawing nature of the carbonyl. numberanalytics.com Therefore, electrophilic substitution on this ring would be slower and directed to the meta positions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org Such modifications allow for the synthesis of a library of analogues with varied electronic and steric properties. For example, reacting a 4-methoxybenzamide (B147235) derivative with a nitrating agent would likely introduce a nitro group at the ortho position on the methoxy-substituted ring.

Multi-Component Reaction Approaches to Benzamide Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for generating molecular diversity. researchgate.net Several MCRs are suitable for synthesizing complex amides and their derivatives.

The Ugi four-component reaction (Ugi-4CR) is a prominent example. It involves the reaction of a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide to produce an α-acylamino amide. By selecting appropriate starting materials, such as 4-methoxybenzoic acid, N-methylaniline, an aldehyde, and an isocyanide, a complex structure bearing the desired 4-methoxy-N-methylbenzamide moiety can be assembled in a single step. nih.gov This approach is highly valued for its atom economy and its ability to rapidly generate libraries of structurally diverse compounds from simple precursors. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Methoxy N Methyl N Phenylbenzamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of 4-Methoxy-N-methyl-N-phenylbenzamide. These theoretical approaches offer a powerful complement to experimental data.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry of complex organic molecules. For aromatic amides, such as derivatives of benzamide (B126), DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. In studies of similar compounds, like N-(4-methoxyphenyl)benzamide, DFT calculations have been used to compare the predicted orientations of the planar regions of the molecule with experimentally determined crystal structures. iucr.org For instance, in N-(4-methoxyphenyl)benzamide, the tilt angles between the phenyl and the para-substituted phenyl rings show good agreement between X-ray models and DFT calculations. iucr.org

For the related compound, 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide (4MNMNPB), molecular geometry optimization was also achieved using DFT, providing a foundational understanding of its three-dimensional structure. tandfonline.com These studies underscore the utility of DFT in establishing the most stable conformation of such molecules in the gaseous phase.

Basis Set Selection and Computational Methodologies (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for studying organic molecules. It combines the strengths of both Hartree-Fock theory and DFT.

In the computational analysis of 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide, the molecular geometry was optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. tandfonline.comresearchgate.net This combination is known to provide a good balance between computational cost and accuracy for predicting the geometric and electronic properties of such systems. Similarly, for N-(aryl)arylsulfonamides, which share structural similarities with the target compound, DFT calculations have been performed using the B3LYP functional to investigate their molecular structures. The selection of an appropriate basis set, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent cc-pVDZ, is crucial for obtaining reliable results. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within DFT for this purpose. rsc.orgnih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the corresponding chemical shifts.

Table 1: Illustrative Comparison of Experimental and DFT-Predicted 13C NMR Chemical Shifts for Representative Organic Molecules

| Compound | Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |

| Benzene (B151609) | C | 128.7 | 128.5 | -0.2 |

| Toluene | C-1 | 137.8 | 137.6 | -0.2 |

| Toluene | C-CH3 | 21.3 | 21.1 | -0.2 |

| Anisole | C-OCH3 | 159.9 | 159.7 | -0.2 |

| Anisole | OCH3 | 54.7 | 54.5 | -0.2 |

Note: This table is for illustrative purposes to show the typical accuracy of DFT-based NMR predictions and does not represent data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability. researchgate.net

For benzamide derivatives, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. researchgate.net In a study on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the HOMO and LUMO energies were calculated to show that charge transfer occurs within the molecule. nih.gov The HOMO is often localized on the more electron-rich parts of the molecule, such as the methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-withdrawing groups or the benzoyl moiety. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzamide Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table presents hypothetical data for a generic benzamide derivative to illustrate the concept and does not represent specific values for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational landscape and dynamic behavior of this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is essential for understanding the three-dimensional arrangement of atoms in a molecule and identifying the most stable conformers. For flexible molecules like this compound, which has several rotatable bonds, this analysis is particularly important.

Energy minimization calculations, often performed using molecular mechanics force fields or quantum mechanical methods, are used to locate the lowest energy conformations. For a series of aryl benzamide derivatives, molecular dynamics simulations have been employed to explore their binding modes and conformational stability within biological targets. nih.gov These simulations reveal how the molecule adapts its conformation to fit into a binding pocket, which is crucial for drug design applications. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Receptor Binding

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior of this compound and its analogues at an atomic level. These simulations are instrumental in understanding how these molecules interact with biological targets, such as receptors and enzymes. By simulating the movement of atoms over time, MD can reveal the conformational changes, binding modes, and interaction energies that govern the molecule's biological activity.

In studies of related benzamide derivatives, MD simulations have been crucial for elucidating ligand-receptor interactions. For instance, simulations of N-phenylbenzamide derivatives targeting the ABL1 kinase protein have shown that active compounds form stable complexes with the receptor. nih.gov Similarly, MD simulations performed on aryl benzamide derivatives as negative allosteric modulators of the mGluR5 receptor helped to explore the dynamic nature of the ligand-receptor binding. mdpi.com Such simulations can track the stability of the ligand-receptor complex through metrics like the root-mean-square deviation (RMSD) of atomic positions, providing insights into the binding stability over time.

For systems involving benzamide-type modulators and their target receptors, MD simulations can predict binding free energies and identify key amino acid residues responsible for the interaction. researchgate.net For example, simulations of benzamide inhibitors with trypsin have been used to evaluate binding affinities, showing that these computational methods can accurately predict the relative binding free energies. researchgate.net This information is vital for the rational design of new derivatives with improved affinity and selectivity. Enhanced sampling MD techniques, such as metadynamics, have also been successfully used to predict how different ligands can perturb the structure of their biological targets, a feat that is challenging to observe experimentally. rsc.org These computational approaches allow for a detailed analysis of hydrophobic contacts, hydrogen bonds, and π-π stacking interactions that stabilize the ligand in the binding pocket of a receptor. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comnih.gov This method is widely applied in drug discovery to predict the activity of new molecules and to guide the optimization of lead compounds. youtube.com

The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. nih.gov For benzamide systems, a wide array of descriptors can be calculated using various computational chemistry tools. ijpsr.com These descriptors are generally categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular connectivity and shape. Examples include Kier's shape index (kappa-alpha1) and molecular connectivity indices (e.g., ²χᵥ), which have been used to model the antimicrobial activity of substituted benzamides. nih.gov

Quantum chemical descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide information about the electronic properties of the molecule. scirp.org Important quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. scirp.orgsci-hub.se These are often crucial for describing interactions at the molecular level.

Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and topological polar surface area (TPSA) are commonly used to model the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. ijpsr.com

Once calculated, a critical step is the selection of a subset of descriptors that have the most significant correlation with the biological activity. This is done to avoid overfitting the model and to ensure its predictive power. Methods like multiple linear regression (MLR) are used to identify the most relevant descriptors. ijpsr.com For example, in a QSAR study of benzimidazole (B57391) analogues, TPSA, H-bond acceptors, and iLOGP were identified as key descriptors. ijpsr.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Benzamide Derivatives

| Descriptor Type | Example Descriptor | Description | Potential Influence on Activity | Reference |

| Topological | Kier's Shape Index (¹κɑ) | Describes molecular shape and branching. | Steric interactions with the receptor binding site. | nih.gov |

| Molecular Connectivity (²χ) | Relates to the degree of branching in the molecule. | Can influence binding affinity and solubility. | nih.gov | |

| Quantum Chemical | HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. | scirp.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. | scirp.org | |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences electrostatic interactions and solubility. | scirp.org | |

| Physicochemical | logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting membrane permeability. | ijpsr.com |

| TPSA | Topological Polar Surface Area. | Relates to hydrogen bonding potential and cell permeability. | ijpsr.com |

After selecting the most relevant descriptors, a predictive QSAR model is constructed. Various statistical and machine learning methods can be employed for this purpose:

Linear Methods: Multiple Linear Regression (MLR) is a common starting point, creating a simple linear equation that relates the descriptors to the activity. nih.gov

Non-linear Methods: More complex relationships can be captured using non-linear models like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN). mdpi.comnih.govfrontiersin.org

The quality and predictive ability of the developed QSAR model are assessed using several statistical parameters. A robust model will have a high squared correlation coefficient (R²), indicating a good fit to the training data, and a high cross-validated squared correlation coefficient (Q² or r²cv), which measures the model's ability to predict the activity of compounds not used in its creation. nih.govfrontiersin.org Low root-mean-square error (RMSE) values also signify a higher accuracy of the model. frontiersin.org For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors developed a mixed-kernel SVM model with excellent predictive capability, demonstrated by an R² of 0.95 and an R²cv of 0.96 for the test set. frontiersin.org These validated models can then be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially enhanced biological activity. youtube.com

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Good Model Indication | Reference |

| R² | Squared Correlation Coefficient | Value close to 1.0 | scirp.org |

| Q² (or r²cv) | Cross-Validated R² | Value > 0.5 | nih.govscirp.org |

| RMSE | Root Mean Square Error | Low value | frontiersin.org |

| F-test | Fisher's F-statistic | High value | scirp.org |

Reaction Mechanism Studies through Computational Methods

Computational chemistry provides indispensable tools for investigating the detailed mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the reaction pathways, intermediates, and transition states, researchers can gain a fundamental understanding of reaction feasibility, kinetics, and selectivity.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods, particularly DFT, are widely used to locate these fleeting structures. researchgate.netuoa.gr

For the synthesis of N-substituted benzamides, several reaction steps can be analyzed. For example, in the formation of the amide bond itself, a four-member transition state can be involved where bond formation and bond breaking occur concertedly. uoa.gr In the context of N-alkylation of amides with alcohols, which is a common method for preparing N-alkyl amides, the mechanism can involve multiple steps such as alcohol dehydrogenation, imine/enamine formation, and subsequent hydrogenation. researchgate.netrsc.orgnih.gov Computational studies can model the transition state for each of these elementary steps. For instance, DFT calculations have been used to explore the transition states in palladium-mediated synthesis pathways for N-phenylbenzamide, revealing why certain pathways are not viable by showing that the energy barrier for a desired insertion step is higher than that of competing side reactions. utas.edu.auutas.edu.au The analysis of the imaginary frequency of the transition state confirms that it correctly connects the reactant and product states on the potential energy surface. uoa.gr

Once the reactants, intermediates, transition states, and products of a reaction pathway have been optimized, an energetic profile can be constructed. This profile, often depicted as a reaction coordinate diagram, shows the relative free energies of all species involved in the transformation, providing a comprehensive thermodynamic and kinetic picture of the reaction.

Computational studies have provided detailed energetic profiles for various reactions relevant to benzamide synthesis. For example, in the direct synthesis of benzamides from arenes using cyanoguanidine in superacid, DFT calculations (B3LYP/6-311G**) were used to determine the relative energies of various protonated intermediates. nih.gov These calculations showed that a diprotonated superelectrophile is the key reactive intermediate and that its LUMO energy is favorable for reaction with the HOMO of benzene. nih.gov

Table 3: Calculated Relative Energies for Intermediates in Benzamide Synthesis from Cyanoguanidine

| Species | Description | Computational Method | Relative Energy (kcal/mol) | Reference |

| 17 | Monoprotonated (guanidine N) | B3LYP/6-311G | 0.0 | nih.gov |

| 18 | Monoprotonated (cyano N) | B3LYP/6-311G | +28.0 | nih.gov |

| 19 | Diprotonated (guanidine N, cyano N, adjacent) | B3LYP/6-311G | +41.1 | nih.gov |

| 20 | Diprotonated (guanidine N, cyano N, distant) | B3LYP/6-311G | +36.6 | nih.gov |

Wavefunction Analysis (Multiwfn)

Wavefunction analysis provides a powerful lens through which the electronic structure and chemical behavior of a molecule can be understood in great detail. For the this compound system, a comprehensive analysis using a tool like Multiwfn, which is a versatile and user-friendly wavefunction analyzer, can elucidate a range of properties from orbital compositions to intermolecular interactions. While specific studies employing Multiwfn for this exact molecule are not prevalent in the literature, the principles of wavefunction analysis can be applied to data from computational studies on this and closely related benzamide derivatives to infer its electronic characteristics.

Detailed research findings from computational chemistry are pivotal for understanding the molecule's properties. For instance, Density Functional Theory (DFT) calculations are commonly used to determine the optimized geometry and electronic properties of such molecules. researchgate.netresearchgate.netnih.gov These calculations provide the foundational wavefunction data that a program like Multiwfn would process.

A key aspect of wavefunction analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to undergo electronic excitation. For related sulfonamide compounds, HOMO-LUMO energy gaps have been calculated, indicating that charge transfer occurs within the molecule. researchgate.netnih.gov

The distribution of electron density and the molecular electrostatic potential (MEP) are also crucial outputs of wavefunction analysis that can be visualized and quantified using Multiwfn. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within a molecule. In benzamide derivatives, the region around the oxygen atom of the carbonyl group typically exhibits a negative electrostatic potential, making it a likely site for electrophilic attack, whereas regions around the N-H protons (in related primary or secondary amides) would show a positive potential, indicating sites for nucleophilic interaction. researchgate.net

Furthermore, population analysis, such as Mulliken population analysis, can be performed to determine the partial atomic charges on each atom in the molecule. scholarsresearchlibrary.com This information provides insight into the distribution of electrons and the nature of the chemical bonds. For example, in related benzamide structures, the oxygen and nitrogen atoms are expected to carry negative charges, while the carbonyl carbon and the hydrogen atoms are expected to be positively charged.

While a direct Multiwfn analysis of this compound is not available in the cited literature, the data from computational studies on analogous structures allow for a robust theoretical exploration of its electronic properties. The tables below, constructed from representative data for similar benzamide systems, illustrate the kind of detailed information that a wavefunction analysis would yield.

Table 1: Frontier Molecular Orbital Energies (Illustrative)

This table presents hypothetical, yet representative, HOMO-LUMO energy values for a benzamide system, as would be calculated using DFT methods and analyzed with a tool like Multiwfn.

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Table 2: Mulliken Atomic Charges (Illustrative)

This table provides an example of Mulliken atomic charges for key atoms in the this compound structure, based on typical values for similar compounds.

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| O (methoxy) | -0.40 |

| N | -0.60 |

| C (carbonyl) | +0.70 |

| C (methoxy) | +0.15 |

These theoretical investigations, powered by computational tools, are indispensable for building a comprehensive understanding of the chemical nature of this compound at the molecular level.

Advanced Applications and Research Foci of N Methyl N Phenylbenzamide Derivatives in Specialized Fields

Applications in Materials Science

The tunable electronic characteristics of N-methyl-N-phenylbenzamide derivatives have positioned them as key components in the development of sophisticated materials. Their utility spans from nonlinear optical systems to the nascent field of single-molecule electronics.

Design and Synthesis of Organic Nonlinear Optical (NLO) Materials

Organic materials with significant nonlinear optical (NLO) properties are in high demand for applications in laser technology and high-density optical data storage. researchgate.net The NLO effect in organic molecules often arises from the delocalization of π-electrons between electron-donating and electron-acceptor groups, which creates an asymmetric polarizability. researchgate.net

Derivatives of benzamide (B126), such as methoxy-N,N-diphenylbenzamides, have been synthesized and investigated for their second-harmonic generation (SHG) capabilities. researchgate.net The synthesis is typically achieved through the benzoylation of N,N-diphenylamine with methoxy-substituted benzoyl chlorides. researchgate.net Single crystals of these materials can be grown using a slow evaporation method. researchgate.net

Research into methoxy-N,N-diphenylbenzamide isomers has shown their potential as NLO materials. The SHG efficiency of these compounds was determined to be significantly higher than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. researchgate.net Thermal analysis has also revealed that these crystals possess good thermal stability. researchgate.net For instance, 4-Methoxy-N,N-diphenylbenzamide (4MNNDPB) is stable up to 418 K. researchgate.net Furthermore, these crystals exhibit high optical transparency in the visible region, a crucial property for NLO applications. researchgate.net

Table 1: Second Harmonic Generation (SHG) Efficiency of Methoxy-N,N-diphenylbenzamide Derivatives

| Compound | SHG Efficiency (vs. KDP) | Thermal Stability |

|---|---|---|

| 2-methoxy-N,N-diphenylbenzamide (2MNNDPB) | 2.3 times | Up to 354 K |

| 3-methoxy-N,N-diphenylbenzamide (3MNNDPB) | 2.7 times | Up to 402 K |

| 4-methoxy-N,N-diphenylbenzamide (4MNNDPB) | 2.2 times | Up to 418 K |

Data sourced from a study on organic nonlinear optical materials. researchgate.net

Development of Unimolecular Electronic Devices

The N-phenylbenzamide (NPBA) framework is a promising candidate for creating unimolecular electronic devices, such as molecular diodes (rectifiers). yale.edursc.org These molecules offer advantages like ease of synthesis, stability, and the ability to be functionalized to tune their electronic properties. rsc.org

Molecular rectification is the phenomenon where a single molecule conducts electricity preferentially in one direction. For N-phenylbenzamide derivatives, this property is investigated using techniques like the scanning tunneling microscopy break-junction (STM-BJ) method. yale.edursc.org This technique involves repeatedly forming and breaking a gold point contact in a solution containing the target molecules, allowing for the measurement of single-molecule conductance and current-voltage (I-V) characteristics. yale.edu

The mechanism of rectification in these molecules is closely tied to the alignment of their frontier molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO)—with the Fermi level of the metal electrodes. yale.edursc.org For the N-phenylbenzamide backbone, the HOMO is the primary transport channel. batistalab.com The flow of electrons in this system is preferentially from the aniline (B41778) to the benzoyl fragment. batistalab.com Under a forward bias, the HOMO energy level is raised closer to the Fermi level, increasing conductance. batistalab.com Under a reverse bias, the level is lowered and moved away from the Fermi level, decreasing conductance, which results in the observed rectification. batistalab.com

The electronic properties of N-phenylbenzamide-based molecular devices can be precisely controlled by chemical substitution. rsc.org Computational screenings and experimental studies have demonstrated that adding electron-donating groups, such as methoxy (B1213986) (-OCH₃) groups, to the aniline moiety of the NPBA structure significantly enhances both conductance and rectification. yale.edursc.orgrsc.org

The electron-donating methoxy group raises the energy of the HOMO. yale.edursc.org This shift brings the HOMO level closer to the Fermi level of the gold electrodes, amplifying the asymmetric response to bias voltage and thus increasing the rectification ratio. yale.edubatistalab.com A computational screening of various NPBA derivatives identified a structure with two methoxy groups on the aniline ring as a particularly promising candidate for a molecular rectifier. batistalab.com

Furthermore, substitution on the amide nitrogen, such as with a methyl (-CH₃) group, also impacts electron transport. The steric effect of the N-methyl group increases the dihedral angle between the carbonyl group and the adjacent phenyl ring. researchgate.net This conformational change alters the π-electron conjugation, which in turn influences the molecule's transport properties. researchgate.net This demonstrates a clear design principle: both electronic effects (electron-donating/withdrawing groups) and steric effects (conformational changes) can be used to tune the functionality of these unimolecular devices. rsc.orgaps.org

Table 2: Computational Screening of N-Phenylbenzamide (NPBA) Derivatives for Molecular Rectification

| Compound Derivative | Substituent(s) | Key Structural Feature | Predicted Rectification Ratio (RR) |

|---|---|---|---|

| Parent NPBA (R1) | None | Base N-phenylbenzamide core | Baseline |

| N-methyl NPBA (R2) | N-methyl group | Increased dihedral angle due to steric hindrance | - |

| Dimethoxy NPBA (R4) | Two methoxy groups on the aniline ring | Electron-donating groups raise HOMO energy | 3.06 |

Data adapted from computational design studies on molecular rectifiers. batistalab.com

Role in Organic Synthesis Methodologies

Beyond materials science, N-phenylbenzamide derivatives are versatile building blocks in synthetic organic chemistry, serving as key intermediates in the assembly of more complex and functionally diverse molecules. chemicalbook.com

Precursors and Intermediates in Complex Molecule Synthesis

The N-phenylbenzamide scaffold is a foundational structure for creating a variety of target molecules, including those with significant biological activity. For example, a series of novel N-phenylbenzamide derivatives were synthesized as potential inhibitors of Enterovirus 71 (EV 71). nih.gov The synthesis started with 3-amino-4-methoxybenzoic acid, which was condensed with various amines to produce the intermediate benzamides. nih.gov These intermediates were then further modified to yield the final target compounds. nih.gov

Similarly, N-phenylbenzamide derivatives have been developed as agents targeting kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis. nih.gov The synthesis of these complex molecules involved reacting 4-nitroanilines with 4-nitrobenzoyl chlorides to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates, which were subsequently reduced and further elaborated. nih.gov The compound 4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl) methylidene} aniline has also been used as a ligand to synthesize cyclopalladated complexes, demonstrating its utility in organometallic chemistry. ekb.eg These examples underscore the role of the core benzamide structure as a reliable and adaptable precursor for constructing intricate molecular frameworks for medicinal and chemical applications. google.comresearchgate.net

Exploration of Novel Reaction Pathways and Cascade Transformations

The synthesis of N-methyl-N-phenylbenzamide derivatives has been advanced through the exploration of novel and efficient reaction pathways. A common method for synthesizing N-phenylbenzamide derivatives involves the condensation of a benzoic acid derivative with an aniline. For instance, a series of N-phenylbenzamide derivatives were synthesized by condensing 3-amino-4-methoxybenzoic acid with various amines using N,N'-diisopropylcarbodiimide (DIC) as a coupling reagent and N-hydroxybenzotriazole (HOBt) as an activating reagent. nih.gov This approach allows for the introduction of diverse substituents on the phenyl ring.

Further modifications, such as the alkylation of amino groups, have been achieved through nucleophilic substitution reactions. nih.gov Researchers have also explored one-pot, three-component reaction strategies to construct complex N-phenylbenzamide derivatives. This atom-economical approach allows for the rapid generation of a library of compounds from simple starting materials, such as phthalic anhydride, anilines, and 2,3-diaminomaleonitrile, often in short reaction times and with high yields. nih.gov These synthetic strategies are crucial for generating the chemical diversity needed for structure-activity relationship studies.

Investigations in Medicinal Chemistry and Chemical Biology

The N-phenylbenzamide scaffold has proven to be a privileged structure in medicinal chemistry, serving as the foundation for the development of a wide array of pharmacologically active molecules.

Exploration of N-Phenylbenzamide Scaffolds as Pharmacological Tools

N-phenylbenzamide derivatives have been extensively investigated as versatile pharmacological tools due to their ability to interact with various biological targets. nih.gov The modular nature of the N-phenylbenzamide scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

A key application of N-phenylbenzamide derivatives is in the design of protein kinase inhibitors, which are crucial in cancer therapy. scirp.org The design strategy often involves retaining the N-phenylbenzamide linker as a core framework that mimics the binding mode of successful kinase inhibitors like imatinib. scirp.orgresearchgate.net By modifying the substituents on the phenyl rings, researchers can fine-tune the binding affinity and selectivity for specific kinases. For example, new imidazole-based N-phenylbenzamide derivatives have been designed and evaluated as potential anticancer agents by targeting ABL1 kinase. nih.gov Computational methods such as molecular docking and molecular dynamics simulations are frequently employed to predict the binding affinities and guide the design of these derivatives. nih.govscirp.org

Understanding the relationship between the chemical structure of N-phenylbenzamide derivatives and their biological activity is critical for the development of effective drugs. nih.gov Structure-activity relationship (SAR) studies have revealed key insights into the functional importance of different parts of the molecule.

For instance, in the context of antiviral activity against Enterovirus 71 (EV71), it was found that the benzene (B151609) ring B is essential for activity. nih.gov Modifications at the C-3 position of the benzene ring A were also explored to understand the importance of the amide group for anti-EV71 activity. nih.gov In another study on N-phenylbenzamide derivatives as anticancer agents, the position and nature of substituents on the aromatic phenyl ring were shown to have a pronounced effect on their cytotoxic activity. nih.gov For example, derivatives with a para-substituted fluorine group displayed the highest activity in one series, while nitro substitution led to a complete loss of activity. nih.gov

| Derivative | Modification | Biological Activity | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Bromo-substitution on phenyl ring B | Active against EV71 | nih.govnih.gov |

| 4f (imidazole-based) | Para-substituted fluorine | Highest anticancer activity in its series | nih.gov |

| 4c, 4j (imidazole-based) | Nitro substitution | Complete loss of anticancer activity | nih.gov |

Development of Antiviral Agents Targeting Specific Viral Pathways (e.g., APOBEC3G upregulation for HBV/EV71)

N-phenylbenzamide derivatives have emerged as a promising class of antiviral agents. nih.govnih.gov Research has focused on their potential to combat viruses such as Hepatitis C Virus (HCV) and Enterovirus 71 (EV71). nih.govscienceopen.com One of the investigated mechanisms of action is the upregulation of host antiviral factors, such as the Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like 3G (APOBEC3G). scienceopen.com APOBEC3G is a host cellular restriction factor known to inhibit the replication of viruses like HIV-1 and has also been shown to be active against Hepatitis B Virus (HBV) and HCV. scienceopen.comresearchgate.net

A series of novel N-phenylbenzamide derivatives were synthesized and evaluated for their anti-EV71 activity, with some compounds showing potent inhibition at low micromolar concentrations. nih.govnih.gov For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound for developing anti-EV71 drugs. nih.govnih.govmdpi.com While the direct link between these specific derivatives and APOBEC3G upregulation in the context of EV71 is still under investigation, the broader N-phenylbenzamide scaffold has been associated with this mechanism against other viruses. scienceopen.com For instance, a new derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was synthesized and evaluated for its anti-HBV activity, with the rationale that APOBEC3G can inhibit HBV replication. researchgate.net

| Compound | Virus Targeted | IC50 (µM) | Reference |

| Compound 23 | HCV | 0.57 | nih.govscienceopen.com |

| Compound 29 | EV71 | <5.00 | nih.govscienceopen.com |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV71 | 5.7 - 12.0 | nih.govnih.gov |

| IMB-0523 | HBV | Not specified in abstract | researchgate.net |

Research into Anticancer Activities of Benzamide Derivatives

Benzamide derivatives, including those with the N-phenylbenzamide core, are a significant focus of anticancer research. nih.gov Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of tubulin polymerization, and targeting of specific signaling pathways.

In one study, a series of 21 benzamide derivatives were designed and synthesized to explore their anticancer potential. One derivative, BJ-13, showed potent antiproliferative activity across multiple cancer cell lines, particularly gastric cancer cells. nih.gov The mechanism of action for BJ-13 was found to involve the induction of significant intracellular reactive oxygen species (ROS) accumulation, leading to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov This was confirmed by the upregulation of pro-apoptotic proteins like Bax and Cleaved Caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Other research has focused on designing N-phenylbenzamide derivatives as tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle and lead to cell cycle arrest and apoptosis. researchgate.net Additionally, imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to exhibit good cytotoxic activity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov

| Derivative | Cancer Cell Line(s) | Mechanism of Action | IC50 (µM) | Reference |

| BJ-13 | Gastric cancer cells | ROS-mediated mitochondrial dysfunction and apoptosis | Not specified | nih.gov |

| 4e (imidazole-based) | Various | Not specified | 7.5 - 11.1 | nih.gov |

| 4f (imidazole-based) | Various | Not specified | 7.5 - 11.1 | nih.gov |

| Compound 20b | Various | Tubulin polymerization inhibition | 0.012 - 0.027 | researchgate.net |

Synthesis of Imidamide Analogs for Anti-Trypanosomal Research

The development of novel therapeutic agents against trypanosomiasis, a group of neglected tropical diseases caused by kinetoplastid parasites, remains a critical area of medicinal chemistry research. acs.orgnih.gov Existing treatments are often hampered by issues such as drug resistance, significant side effects, and complex administration routes. nih.gov Within the landscape of anti-trypanosomal drug discovery, N-phenylbenzamide derivatives have emerged as a promising scaffold for the design of potent inhibitors. acs.orgnih.gov A key strategic modification of this scaffold involves the introduction of imidamide functionalities to enhance biological activity and selectivity against trypanosomal targets. nih.govnih.gov

Research has focused on the synthesis of imidamide analogs from N-phenylbenzamide precursors, aiming to improve their efficacy. One successful approach begins with the synthesis of a 4-nitro-N-(4-nitrophenyl)benzamide intermediate. nih.gov This core structure is assembled by reacting 4-nitroanilines with 4-nitrobenzoyl chlorides. nih.gov The subsequent reduction of the nitro groups on this N-phenylbenzamide core yields the corresponding diamine. nih.gov

This diamine intermediate serves as a crucial building block for the construction of imidamide-related structures. For instance, bis(2-aminoimidazolines) have been synthesized from these diamine precursors. nih.gov This class of compounds is known to act as AT-rich DNA minor groove binders and has demonstrated efficacy against Trypanosoma brucei. acs.orgnih.gov The N-phenylbenzamide derivative, a prototype for this series, has been shown to be curative in animal models of African trypanosomiasis when administered orally. acs.org The proposed mechanism of action for these compounds involves the displacement of High Mobility Group (HMG)-box-containing proteins that are vital for the function of kinetoplast DNA (kDNA), leading to the disruption of kDNA and subsequent parasite death. acs.orgnih.gov

A more direct synthesis to the imidamide group involves a two-step procedure starting from a cyano-substituted N-phenylbenzamide intermediate. nih.gov In a related study on sulfonamide bioisosteres of N-phenylbenzamides, researchers performed an acylation of an aniline group with a cyano-substituted benzoyl chloride to generate a cyano intermediate. nih.gov This cyano group was then converted into the desired imidamide functionality. nih.gov This synthetic route highlights a viable pathway for introducing the imidamide moiety onto the benzamide portion of the scaffold.

The rationale for incorporating imidamide groups is multifaceted. These cationic groups can enhance interaction with biological targets within the parasite, such as the P2 membrane transporter, which can facilitate selective uptake of the drug into the trypanosome. nih.govnih.gov Furthermore, the presence of di-imidamide moieties has been shown to lead to compounds with exceptional potency. nih.govnih.gov For example, a di-imidamide analog was reported to have a half-maximal inhibitory concentration (IC50) of 1 nM against T. brucei cells, while showing no toxicity to mammalian cells. nih.govnih.gov This particular compound was found to inhibit tubulin polymerization in the parasite. nih.govnih.gov

Detailed structure-activity relationship (SAR) studies have been conducted on these analogs. For instance, the introduction of an imidamide group at various positions on the N-phenylbenzamide scaffold, along with other substitutions, has been systematically explored to optimize anti-trypanosomal activity and minimize cytotoxicity. nih.gov The research into these synthetic strategies and the resulting biological evaluations underscores the potential of N-phenylbenzamide-based imidamide analogs as a promising avenue for the development of new anti-trypanosomal drugs. acs.orgnih.gov

Research Findings on Anti-Trypanosomal Imidamide Analogs

The following table summarizes the biological activity of representative N-phenylbenzamide-related imidamide analogs against Trypanosoma brucei.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

The efficient construction of the N-aryl amide bond in 4-Methoxy-n-methyl-n-phenylbenzamide remains a focal point of synthetic innovation. While traditional methods exist, the development of more sustainable and efficient catalytic systems is a primary objective.

Recent advancements have explored metal-free synthetic routes, such as the radical O→C transposition of O-aryl-N-arylthiocarbamates. This approach offers a valuable alternative to palladium-catalyzed methods, which, despite their efficacy, utilize a metal with significant safety and cost concerns. dokumen.pubgoogleapis.com Another notable method involves the palladium-catalyzed cyclization of this compound to produce the natural product N-methylcrinasiadine, albeit in modest yields. dokumen.pub This highlights the potential of the compound as a key intermediate in the synthesis of more complex bioactive molecules.

Future research in this area is likely to concentrate on the development of novel catalysts that offer improved efficiency, selectivity, and broader substrate scope for the synthesis of N-aryl benzamides. This includes the exploration of earth-abundant metal catalysts and the design of sophisticated ligands that can facilitate challenging C-N bond formations under milder conditions. The development of a new biaryl phosphine (B1218219) ligand with P-bound 3,5-(bis)trifluoromethylphenyl groups has already shown promise for the N-arylation of acyclic secondary amides, demonstrating the potential for ligand design to overcome existing limitations.

A summary of selected synthetic methods for preparing this compound and related structures is presented below:

| Synthetic Method | Key Features | Catalyst/Reagents | Ref. |

| Radical O→C Transposition | Metal-free, converts phenols to benzamides | Radical initiator (e.g., DTBPB), Et3SiH | dokumen.pubacs.org |

| Palladium-Catalyzed Cyclization | Forms heterocyclic structures from the benzamide (B126) | Pd(OAc)2, Pn-Bu3, i-Pr2NEt | dokumen.pub |

| Demethylative Amidation | Forms α-ketoamides | Iron(III)-formazanate complex |

Advanced Computational Approaches for Predictive Design

Computational chemistry is poised to play an increasingly vital role in the predictive design of this compound derivatives with tailored properties. Density Functional Theory (DFT) calculations have already been employed to rationalize the reaction mechanisms of its synthesis, providing insights into the kinetic and thermodynamic favorability of different pathways. dokumen.pub Preliminary computational studies have also been used to understand the transition states in palladium-catalyzed reactions involving this compound. dokumen.pub

The future of computational design in this area lies in the application of more advanced and predictive models. By combining quantum mechanical calculations with machine learning algorithms, researchers can screen virtual libraries of this compound analogs to identify candidates with desirable electronic, optical, or biological properties before their synthesis. This in-silico approach can significantly accelerate the discovery of new functional molecules.

Key areas for future computational research include:

Predictive Modeling of Material Properties: Developing quantitative structure-property relationship (QSPR) models to predict the performance of derivatives in applications such as organic electronics.

Virtual Screening for Bioactivity: Employing molecular docking and dynamics simulations to identify potential biological targets and predict the binding affinity of novel analogs.

Reaction Optimization: Using computational tools to design more efficient catalysts and optimize reaction conditions for the synthesis of the target compound and its derivatives.

Integration into Advanced Functional Materials

While the direct application of this compound in advanced functional materials is not yet widely reported, its structural motifs suggest significant potential. The benzamide core is a versatile building block found in a variety of functional organic materials. dokumen.pub The presence of both electron-donating (methoxy) and tunable N-aryl groups makes it an attractive candidate for incorporation into polymers and small molecules with interesting electronic and optical properties.

Future research could explore the following avenues:

Monomer for Polymer Synthesis: Investigating the use of functionalized this compound derivatives as monomers for the synthesis of novel polymers. These polymers could possess unique properties suitable for applications in areas like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as functional additives in commodity plastics.

Precursor for Organic Semiconductors: Exploring synthetic modifications of the molecule to create precursors for organic semiconductors. The inherent charge-transport capabilities of the benzamide moiety could be harnessed to develop new materials for electronic devices.

Molecular Scaffolding: Utilizing the compound as a scaffold for the construction of more complex functional molecules, such as molecular probes or sensors, where the methoxy (B1213986) and N-phenyl groups can be further functionalized to tune its properties.

Exploration of Undiscovered Bioactivity Modalities

The benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs. nih.gov While the specific biological activities of this compound have not been extensively studied, its structural similarity to known bioactive compounds suggests a high probability of undiscovered pharmacological properties.

Future research should focus on a systematic biological evaluation of this compound and its derivatives to uncover new therapeutic applications. Key areas of exploration include:

Broad-Spectrum Bioactivity Screening: Performing high-throughput screening against a diverse range of biological targets, including enzymes, receptors, and ion channels, to identify novel activities.

Antiproliferative and Antiviral Activity: Given that many N,N-disubstituted benzamides exhibit these properties, a thorough investigation into the potential of this compound in these areas is warranted.

Neurological and Metabolic Disorders: The benzamide class of compounds has shown efficacy in treating a variety of central nervous system and metabolic diseases. Exploring the potential of this specific molecule and its analogs against targets related to these conditions could yield promising results.

The synthesis of N-methylcrinasiadine, a natural product with potential biological activity, from this compound already points towards its utility as a starting material for drug discovery. dokumen.pub Further derivatization and pharmacological testing are crucial next steps in unlocking its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-Methoxy-N-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methoxybenzoic acid derivatives with N-methylaniline. A validated method uses DCC/HOBt as coupling agents to activate the carboxylic acid, followed by nucleophilic attack by the amine . Key optimization parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Reactions are conducted at 0–25°C to minimize side products.

- Purification : Column chromatography with hexane/ethyl acetate (3:1) yields >95% purity .

- Scale-up considerations : Hazard assessments for reagents (e.g., dichloromethane, sodium carbonate) are critical for safe scaling .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a multi-technique approach:

- 1H-NMR : Confirm methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and methyl (-NCH₃) protons at δ 3.0–3.2 ppm .

- IR spectroscopy : Detect amide C=O stretch at ~1650 cm⁻¹ and N–H bend (if present) at ~1550 cm⁻¹ .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic P1 space group, a = 5.308 Å, b = 7.709 Å, α = 96.9°) .

Q. What safety protocols are essential when handling this compound?

- Mutagenicity : Ames II testing indicates mutagenicity comparable to benzyl chloride; use fume hoods and PPE .

- Decomposition : DSC data show thermal instability above 150°C; avoid heating during storage .

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., sodium bicarbonate for excess acyl chlorides) .

Advanced Research Questions

Q. How can fluorescence spectroscopy be applied to study this compound, and what experimental parameters influence results?

Fluorescence intensity is highly dependent on:

- pH : Maximum emission at pH 5 due to protonation/deprotonation of the amide group .

- Solvent polarity : Acetonitrile enhances quantum yield compared to water .

- Temperature control : Stability at 25°C (±2°C) minimizes thermal quenching .

- Detection limits : LOD = 0.269 mg/L, LOQ = 0.898 mg/L with RSD <2% .

Q. How to resolve contradictions in solubility and reactivity data across studies?

- Solvent effects : Conflicting solubility reports may arise from solvent purity (e.g., dichloromethane vs. DMSO) .

- Reactivity discrepancies : Varying N-methylation efficiency could stem from residual moisture or competing side reactions (e.g., hydrolysis of acyl chloride intermediates) .

- Validation : Cross-check data with computational models (e.g., DFT for electronic properties) or replicate conditions from peer-reviewed protocols .

Q. What strategies optimize regioselectivity in derivatization reactions of this compound?

- Directing groups : The methoxy group acts as an electron donor, favoring electrophilic substitution at the para position .

- Catalytic systems : Use Pd(OAc)₂ for Suzuki couplings or CuI for Ullmann reactions to functionalize the benzene ring .

- Protecting groups : Temporarily protect the amide with Boc to avoid interference during modifications .

Q. How can computational methods complement experimental data for this compound?

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .

- DFT calculations : Validate X-ray-derived bond lengths (e.g., C–O = 1.36 Å vs. computed 1.34 Å) .

- MD simulations : Assess stability in aqueous solutions by modeling hydrogen-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.